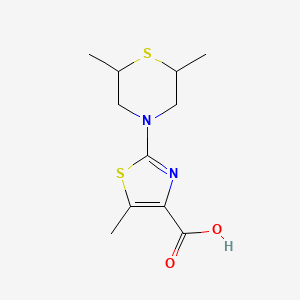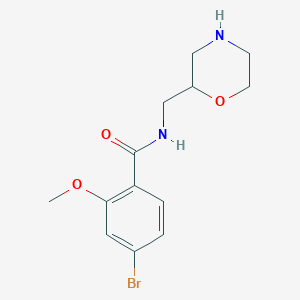
2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid, also known as DMTMT, is a thiazole derivative that has gained attention for its potential use in scientific research. The compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用機序
2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid is believed to work by reacting with ROS and forming a fluorescent adduct. This adduct can be detected using fluorescence microscopy, allowing for the real-time detection of ROS in cells. The compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid has been shown to have low toxicity in cells and animals, making it a promising candidate for further study. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of 2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid is its ability to detect ROS in real-time, allowing for the study of physiological and pathological processes. The compound has also been shown to have low toxicity, making it a safe candidate for further study. However, one limitation is that the compound may not be suitable for use in certain assays, as it may interfere with other fluorescent probes.
将来の方向性
For 2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid research include further study of its mechanism of action, as well as its potential use in other areas of research, such as neuroscience and immunology. The compound may also be studied for its potential use in drug development, as it has been shown to inhibit the growth of cancer cells. Additionally, researchers may investigate the use of 2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid in combination with other compounds for enhanced efficacy.
合成法
2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid can be synthesized through a variety of methods, including the reaction of 2,6-dimethylthiomorpholine with methyl isothiocyanate and carbon disulfide. Another method involves the reaction of 2,6-dimethylthiomorpholine with methyl isothiocyanate and carbon disulfide in the presence of a base such as potassium carbonate. The resulting compound can be purified through recrystallization or column chromatography.
科学的研究の応用
2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS play a role in various physiological and pathological processes, and the ability to detect them in real-time can provide valuable insights into these processes. 2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-(2,6-dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S2/c1-6-4-13(5-7(2)16-6)11-12-9(10(14)15)8(3)17-11/h6-7H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTNBJBTBHJCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(S1)C)C2=NC(=C(S2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylthiomorpholin-4-yl)-5-methyl-1,3-thiazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid](/img/structure/B6646585.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide](/img/structure/B6646591.png)
![6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one](/img/structure/B6646593.png)

![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)
![[2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B6646612.png)






![3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6646670.png)
![2-[[(4-Chlorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646677.png)